molecular formula C15H15N3O2S2 B2650507 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide CAS No. 912623-08-6

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide

Cat. No.: B2650507
CAS No.: 912623-08-6
M. Wt: 333.42
InChI Key: BVULVUAGMIXBJC-UHFFFAOYSA-N
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps:

    Formation of the thiazolo[5,4-b]pyridine core: This step involves the annulation of a pyridine ring to a thiazole ring, which can be achieved through various methods, including cyclization reactions.

    Introduction of the phenyl group: The phenyl group is introduced to the thiazolo[5,4-b]pyridine core through a substitution reaction.

    Attachment of the propane-1-sulfonamide group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents to ensure the compound is produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This interaction is facilitated by the unique structure of the compound, which allows it to form key hydrogen bonds and hydrophobic interactions with the enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is unique due to its specific thiazolo[5,4-b]pyridine core, which provides a distinct set of interactions with molecular targets. This uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-2-10-22(19,20)18-12-7-5-11(6-8-12)14-17-13-4-3-9-16-15(13)21-14/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVULVUAGMIXBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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